4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
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Description
4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a useful research compound. Its molecular formula is C16H18F2N4O2S and its molecular weight is 368.4. The purity is usually 95%.
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Biological Activity
4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a piperazine ring and a difluorobenzyl sulfonyl group, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C15H14F2N4O3S, with a molecular weight of 390.36 g/mol. The presence of the difluorobenzyl group is expected to enhance its solubility and biological activity compared to other similar compounds.
Property | Value |
---|---|
Molecular Formula | C15H14F2N4O3S |
Molecular Weight | 390.36 g/mol |
CAS Number | 2034545-69-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound has shown potential inhibitory effects on various kinases involved in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have demonstrated antitumor properties, indicating potential for cancer therapy.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems may provide protective effects against neurodegenerative diseases.
- Antimicrobial Properties : Structural analogs have shown efficacy against various microbial strains, suggesting potential applications in infectious disease treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Study on Kinase Inhibition : A study highlighted the ability of similar piperazine derivatives to inhibit specific kinases, which are crucial in cancer cell proliferation. The findings suggest that modifications in the piperazine ring can significantly alter biological activity .
- Neuroprotective Research : Research on compounds with similar structural motifs indicated neuroprotective properties through modulation of serotonin receptors, which could be relevant for developing treatments for anxiety and depression .
- Antimicrobial Activity : A comparative study on various piperazine derivatives demonstrated significant antimicrobial activity against resistant bacterial strains, suggesting that the sulfonyl group enhances bioactivity .
Properties
IUPAC Name |
4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2S/c1-12-8-16(20-11-19-12)21-4-6-22(7-5-21)25(23,24)10-13-9-14(17)2-3-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMSEMNJUOWVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.